4-Fluoromethylphenidate

Monoamine transporter Dopamine reuptake Phenidate analog

Procure (±)-threo-4-Fluoromethylphenidate hydrochloride (CAS 1253910-15-4), the high-potency dopamine/norepinephrine reuptake inhibitor with 3.33× the potency of methylphenidate (ED50 0.26 mg/kg). Available as a certified reference standard with defined (±)-threo stereochemistry—critical because generic (±)-erythro mixtures confound activity. Essential for LC-MS/MS method validation (linear range 0.01–0.500 mg/L), forensic spectral library construction, and selective DAT/NET pharmacological probing (IC50: 61 nM DAT, 31 nM NET; >140-fold SERT selectivity). Verify diastereomeric purity by GC-MS and NMR before purchase.

Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
CAS No. 1253910-15-4
Cat. No. B12786486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoromethylphenidate
CAS1253910-15-4
Molecular FormulaC14H18FNO2
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1
InChIKeyXISBAJBPDVRSPG-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoromethylphenidate (CAS 1253910-15-4) as a Reference Material and Pharmacological Probe: Key Properties and Research Significance


4-Fluoromethylphenidate (4F-MPH, CAS 1253910-15-4) is a halogenated derivative of the central nervous system stimulant methylphenidate (Ritalin®) [1]. It is a substituted phenethylamine that acts as a potent dopamine and norepinephrine reuptake inhibitor, with significantly higher potency than its parent compound [2]. The compound exists as two diastereomeric racemates, (±)-threo and (±)-erythro, with the biological activity residing predominantly in the (±)-threo isomer [3]. As a research chemical, 4F-MPH is used as an analytical reference standard for forensic toxicology and as a pharmacological tool to study monoamine transporter function [1][2]. It is listed under various controlled substance schedules in multiple jurisdictions [4].

Why Standard Methylphenidate or Other Phenidate Analogs Cannot Substitute for 4-Fluoromethylphenidate in Research and Forensic Applications


The primary reason generic substitution fails is the pronounced difference in potency and stereochemical composition. Commercially available 4F-MPH products can exist as a pure (±)-threo racemate or as a mixture of (±)-threo and the largely inactive (±)-erythro diastereomers, leading to significant variability in biological activity [1]. Furthermore, 4F-MPH exhibits a 3.33-fold higher relative potency than methylphenidate in preclinical models [2], meaning that substituting one for the other based on mass equivalence would lead to dramatically different pharmacological outcomes. In forensic toxicology, the unique mass spectral fingerprint and chromatographic retention time of 4F-MPH are essential for definitive identification, as it cannot be reliably differentiated from other phenidate analogs (e.g., 4-methylmethylphenidate, ethylphenidate) using only class-wide immunoassay screens [3][4].

Quantitative Differentiation of 4-Fluoromethylphenidate (CAS 1253910-15-4): Potency, Selectivity, and Stereochemical Evidence


4-Fluoromethylphenidate vs. Methylphenidate: 3-Fold Higher Dopamine Transporter Potency

In rat brain synaptosomes, the (±)-threo isomer of 4F-MPH inhibited dopamine uptake with an IC50 of 61 nM, whereas the comparator methylphenidate (MPH) was 3 times less potent, with an IC50 of 131 nM [1]. This demonstrates a quantifiable, significantly higher affinity for the dopamine transporter.

Monoamine transporter Dopamine reuptake Phenidate analog

4-Fluoromethylphenidate vs. Methylphenidate: 2.5-Fold Higher Norepinephrine Transporter Potency

In the same rat brain synaptosome assay, (±)-threo-4F-MPH inhibited norepinephrine uptake with an IC50 of 31 nM. In comparison, methylphenidate was approximately 2.5 times less potent, with an IC50 of 83 nM [1].

Monoamine transporter Norepinephrine reuptake Phenidate analog

4-Fluoromethylphenidate vs. Methylphenidate: 3.33-Fold Higher Relative Potency in Cocaine Substitution Models

In preclinical studies evaluating the potential of methylphenidate analogs as anti-cocaine medications, 4F-MPH demonstrated an ED50 of 0.26 mg/kg (0.18–0.36) for its efficacy as a cocaine substitute. This translates to a relative potency of 3.33 compared to methylphenidate, which was evaluated in the same paradigm [1].

Cocaine addiction Pharmacotherapy In vivo model

Critical Importance of Stereochemistry: (±)-Threo Isomer is >140-Fold More Potent than (±)-Erythro Isomer

Within 4F-MPH samples, the biological activity is overwhelmingly concentrated in the (±)-threo diastereomer. In direct comparison, the (±)-threo isomer inhibited dopamine uptake with an IC50 of 61 nM, whereas the (±)-erythro isomer was largely inactive with an IC50 of 8,528 nM [1]. A similar disparity was observed for norepinephrine uptake (IC50: 31 nM vs. 3,779 nM) [2].

Stereochemistry Diastereomer Purity

Analytical Verification: Confirmed Diastereomeric Composition in Real-World Samples

Analysis of a seized 4F-MPH product using gas chromatography-mass spectrometry (GC-MS), liquid chromatography high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) confirmed the composition as a diastereomeric mixture of (±)-threo and (±)-erythro isomers, with a large preponderance of the active (±)-threo isomer [1]. The blood and urine concentration of (±)-threo 4F-MPH in an intoxication case were quantified as 32 ng/mL and 827 ng/mL, respectively [2].

Forensic toxicology Analytical chemistry Reference standard

Class-Wide Selectivity Profile: >1000-Fold Selectivity for Catecholamine Transporters over Serotonin Transporter

In a study profiling multiple methylphenidate-based designer drugs, including 4F-MPH, in human embryonic kidney 293 cells, all substances inhibited the norepinephrine and dopamine transporters 4 to >1,000-fold more potently than the serotonin transporter [1]. For 4F-MPH specifically, previous studies in rat synaptosomes showed an IC50 of 8,805 nM at the serotonin transporter, compared to 61 nM at the dopamine transporter, a >140-fold difference [2].

Transporter selectivity Catecholamine Serotonin

Optimal Applications for 4-Fluoromethylphenidate (4F-MPH, CAS 1253910-15-4) Based on Validated Differential Properties


Forensic Toxicology and Seized Drug Analysis as a Certified Reference Material

The need to definitively identify 4F-MPH in biological matrices or seized powders requires a certified reference standard with a known and preferably pure (±)-threo stereochemistry. As demonstrated by the real-world case report, GC-MS, LC-HRMS, and NMR can confirm the presence of the compound and its diastereomeric ratio, but only against a validated reference [1]. Procurement of (±)-threo-4-fluoromethylphenidate hydrochloride (CAS 1253910-15-4) is essential for building spectral libraries and validating quantitative LC-MS/MS methods, where accuracy and precision must be within ±15% for both blood and urine [2].

Neuroscience Research on Dopamine and Norepinephrine Transporter Mechanisms

For in vitro studies on monoamine transporter function, (±)-threo-4F-MPH provides a significantly more potent tool than methylphenidate. With an IC50 of 61 nM at DAT and 31 nM at NET, it allows for more pronounced inhibition of catecholamine uptake at lower concentrations [1]. Its high selectivity for catecholamine transporters over SERT (>140-fold) makes it a cleaner pharmacological probe for dissecting dopaminergic and noradrenergic pathways compared to broader-acting stimulants [2].

Preclinical Addiction and Behavioral Pharmacology Studies

In animal models of drug self-administration or substitution, 4F-MPH serves as a high-potency positive control or comparator for novel anti-addiction compounds. Its established ED50 of 0.26 mg/kg and 3.33-fold higher relative potency than methylphenidate in cocaine-substitution paradigms provide a validated benchmark for assessing the efficacy and potency of new chemical entities [1]. Researchers should be aware that its enhanced in vivo potency necessitates careful dose selection and handling.

Analytical Method Development and Validation for Novel Psychoactive Substances (NPS)

The development of robust LC-MS/MS methods for the detection and quantification of NPS in clinical and forensic laboratories requires high-purity reference materials. A validated method for 4F-MPH quantification has been established with a linear range of 0.01–0.500 mg/L, demonstrating acceptable precision, bias, carry-over, and linearity [1]. Access to a certified standard of 4F-MPH is indispensable for method calibration, assessing matrix effects, and ensuring the reliability of quantitative results in proficiency testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoromethylphenidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.